molecular formula C19H23N4PS2 B4332604 1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

Cat. No.: B4332604
M. Wt: 402.5 g/mol
InChI Key: QJDSMGBFLAXXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is a complex organic compound that belongs to the class of diazaphosphinine derivatives

Chemical Reactions Analysis

1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE involves its interaction with molecular targets such as enzymes and receptors. For example, its antitumor activity is attributed to its ability to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE include:

The uniqueness of this compound lies in its specific molecular structure, which allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzylsulfanyl-3-piperidin-1-yl-1-sulfanylidene-6,7-dihydro-5H-pyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4PS2/c20-14-17-18-10-7-13-23(18)24(25,26-15-16-8-3-1-4-9-16)21-19(17)22-11-5-2-6-12-22/h1,3-4,8-9H,2,5-7,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDSMGBFLAXXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NP(=S)(N3CCCC3=C2C#N)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 2
1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 3
1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 4
1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 5
1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 6
1-(BENZYLSULFANYL)-3-(1-PIPERIDINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

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